molecular formula C7H5Br2Cl B8642986 3,4-Dibromobenzyl chloride

3,4-Dibromobenzyl chloride

Cat. No. B8642986
M. Wt: 284.37 g/mol
InChI Key: ABAUGTVEDXFARS-UHFFFAOYSA-N
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Patent
US04185992

Procedure details

3,4-Dibromobenzoic acid (28 g, described by Miller, J.C.S. 61, 1033 (1892)) was suspended with stirring in toluene (150 ml) at 50° C. Sodium dihydrobis(2-methoxyethoxy)aluminate (70% w/v, in toluene, 52 ml) was added over 30 minutes at 50° C. The mixture was heated on a steam bath for 1 hour, cooled to 20° C. and hydrolysed by the addition of hydrochloric acid (6N; 150 ml) with cooling. The mixture was separated and the aqueous phase was extracted with diethyl ether (100 ml). The combined organic extracts were washed with saturated sodium bicarbonate solution and water, dried over sodium sulphate, filtered and evaporated to give 3,4-dibromobenzyl alcohol (19 g) as a light red oil. The unpurified alcohol was dissolved in chloroform (60 ml) and the solution was heated at reflux. Thionyl chloride (20 ml) was added in portions over 10 minutes and the solution was heated at reflux for 1 hour. The reaction mixture was evaporated to give a light oily residue, which was repeatedly diluted with chloroform (3×50 ml) and the combined chloroformic solutions evaporated. The residue was dissolved in diethyl ether, washed with saturated sodium bicarbonate solution, dried over sodium sulphate, filtered and evaporated. 3,4-Dibromobenzyl chloride (20 g) was obtained as a clear mobile oil of sufficient purity for further reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Br:10])[CH2:5]O.S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Br:10])[CH2:5][Cl:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(CO)C=CC1Br
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to give a light oily residue, which
CUSTOM
Type
CUSTOM
Details
the combined chloroformic solutions evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(CCl)C=CC1Br
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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